molecular formula C26H34N2O B430334 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline

2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline

Cat. No.: B430334
M. Wt: 390.6g/mol
InChI Key: JNRPQABIBRXNSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities . This compound features a piperidine ring, a quinoline moiety, and a substituted ethanone group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline typically involves multi-step organic reactions. One common method includes the condensation of a piperidine derivative with a quinoline precursor under controlled conditions. The reaction may involve the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as hydrogenation, cyclization, and functional group modifications . The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: TEMPO, oxygen, and copper catalysts.

    Reduction: Hydrogen gas, Pd/C catalyst.

    Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydride (NaH).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,4-trimethyl-4-(4-methylphenyl)-1-(1-piperidinylacetyl)-1,2,3,4-tetrahydroquinoline stands out due to its unique combination of a piperidine ring, quinoline moiety, and substituted ethanone group. This structural complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C26H34N2O

Molecular Weight

390.6g/mol

IUPAC Name

2-piperidin-1-yl-1-[2,2,4-trimethyl-4-(4-methylphenyl)-3H-quinolin-1-yl]ethanone

InChI

InChI=1S/C26H34N2O/c1-20-12-14-21(15-13-20)26(4)19-25(2,3)28(23-11-7-6-10-22(23)26)24(29)18-27-16-8-5-9-17-27/h6-7,10-15H,5,8-9,16-19H2,1-4H3

InChI Key

JNRPQABIBRXNSO-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C

Canonical SMILES

CC1=CC=C(C=C1)C2(CC(N(C3=CC=CC=C32)C(=O)CN4CCCCC4)(C)C)C

Origin of Product

United States

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